4-bromo-N,N,2,6-tetramethylaniline

Medicinal Chemistry ADME Prediction Chromatography

4-Bromo-N,N,2,6-tetramethylaniline (CAS 50638-54-5), also known as 4-bromo-N,N-dimethyl-2,6-xylidine, is a para-brominated tertiary aniline featuring four methyl substituents that create substantial steric hindrance around the nitrogen atom and both ortho positions. With a molecular weight of 228.13 g/mol and a LogP of 3.88, this compound exhibits distinctive physicochemical properties—including a boiling point of 270°C, flash point of 117°C, and density of 1.295 g/cm³.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
CAS No. 50638-54-5
Cat. No. B189054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N,N,2,6-tetramethylaniline
CAS50638-54-5
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N(C)C)C)Br
InChIInChI=1S/C10H14BrN/c1-7-5-9(11)6-8(2)10(7)12(3)4/h5-6H,1-4H3
InChIKeyNDDKEDQKCHIHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N,N,2,6-tetramethylaniline CAS 50638-54-5: Sterically Hindered Tertiary Aniline for Cross-Coupling and Material Science


4-Bromo-N,N,2,6-tetramethylaniline (CAS 50638-54-5), also known as 4-bromo-N,N-dimethyl-2,6-xylidine, is a para-brominated tertiary aniline featuring four methyl substituents that create substantial steric hindrance around the nitrogen atom and both ortho positions. With a molecular weight of 228.13 g/mol and a LogP of 3.88, this compound exhibits distinctive physicochemical properties—including a boiling point of 270°C, flash point of 117°C, and density of 1.295 g/cm³ [1] [2]. The bromine substituent at the para position enables participation in cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the fully substituted nitrogen eliminates hydrogen-bond donor capacity, fundamentally altering solubility and chromatographic behavior relative to primary or secondary aniline analogs .

Why 4-Bromo-N,N,2,6-tetramethylaniline CAS 50638-54-5 Cannot Be Replaced by Generic Analogs


Substituting 4-bromo-N,N,2,6-tetramethylaniline with structurally similar compounds introduces measurable differences in reactivity, synthetic outcomes, and material properties. The compound's 2,6-dimethyl substitution pattern creates orthogonal steric protection that is absent in 4-bromo-N,N-dimethylaniline, while the para-bromine position differs fundamentally from the 3,5-dimethyl regioisomer (CAS 14275-09-3) [1] [2]. Halogen replacement (Cl, F, I) alters bond dissociation energies, polarizability, and cross-coupling kinetics, making direct interchange without process re-optimization untenable. The fully methylated nitrogen (0 H-bond donors) further distinguishes this compound from primary and secondary aniline bromides in both purification protocols and downstream reactivity. The quantitative evidence below substantiates these differentiation dimensions and provides actionable data for scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 4-Bromo-N,N,2,6-tetramethylaniline CAS 50638-54-5


Lipophilicity and Hydrogen-Bonding Profile Differentiates from Secondary Aniline Analogs

4-Bromo-N,N,2,6-tetramethylaniline exhibits a calculated LogP of 3.88 and zero hydrogen-bond donor capacity, contrasting sharply with the primary amine analog 4-bromo-2,6-dimethylaniline (CAS 24596-19-8) which possesses LogP ≈ 2.7 and one H-bond donor [1] [2]. This 1.2 LogP unit difference corresponds to approximately 16-fold higher lipophilicity, directly impacting reversed-phase HPLC retention times, membrane permeability predictions, and extraction efficiency during workup [1].

Medicinal Chemistry ADME Prediction Chromatography

Regioisomeric Selectivity: 2,6-Dimethyl Substitution Prevents Undesired Ortho-Bromination Side Products

Patent literature documents that direct bromination of 2,6-dimethylaniline produces substantial quantities of 3-bromo-2,6-dimethylaniline as a byproduct due to competing ortho-bromination pathways, with yields of the desired 4-bromo isomer limited to 80-85% under optimized glacial acetic acid conditions [1]. In contrast, bromination of N,N,2,6-tetramethylaniline—or reductive methylation of 4-bromo-2,6-dimethylaniline to yield the target compound—circumvents this regioselectivity problem, enabling synthesis of the 4-bromo isomer with 91% yield without competing 3-bromo contamination [1] .

Organic Synthesis Process Chemistry Isomer Purity

Supramolecular Crystal Packing Differs from Iodo Analog Due to Size Effects

A comparative crystallographic study of 4-substituted anilines established that chloro, bromo, and ethynyl substituents play identical supramolecular roles in crystal packing due to similar polarization characteristics. However, the iodo derivative is structurally distinct, with its divergent packing attributed to the greater van der Waals radius of iodine [1]. 4-Bromo-N,N,2,6-tetramethylaniline thus belongs to a crystallographically equivalent halogen class with chloro and ethynyl analogs, whereas the iodo variant cannot be considered a direct structural replacement in solid-state applications.

Crystal Engineering Solid-State Chemistry Materials Design

Cross-Coupling Reactivity: Aryl Bromide Balance of Stability and Activity in Pd-Catalyzed Amination

4-Bromo-N,N,2,6-tetramethylaniline contains an aryl bromide moiety that participates effectively in palladium-catalyzed C-N coupling reactions under mild conditions using Et3N as a weak, soluble base. This methodology demonstrates broad substrate scope specifically including bromo(hetero)arenes, enabling amination without requiring strong inorganic bases that can degrade sensitive functional groups [1]. The aryl bromide offers an optimal balance between oxidative addition reactivity (faster than aryl chloride) and bench stability/handling safety (superior to aryl iodide), positioning this compound as the preferred electrophile for cross-coupling when both reactivity and practical handling are prioritized.

Cross-Coupling Catalysis C-N Bond Formation

Priority Application Scenarios for 4-Bromo-N,N,2,6-tetramethylaniline CAS 50638-54-5


Synthesis of Sterically Hindered Triarylamine Ligands and Catalysts

The compound serves as an ideal precursor for sterically demanding triarylamine ligands via Suzuki-Miyaura or Buchwald-Hartwig coupling. The 2,6-dimethyl groups provide orthogonal steric protection that enhances catalyst stability and selectivity in subsequent metal coordination [1]. The para-bromine position enables sequential functionalization without competing ortho reactivity, as demonstrated in the ligand-free Suzuki coupling protocols achieving 92-99% yields with aryl boronic acids in aqueous DMF [2].

Voltage-Sensitive Fluorescent Dyes for Neuronal Imaging

4-Bromo-N,N,2,6-tetramethylaniline functions as a key building block in the synthesis of voltage-sensitive fluorescent dyes via Sonogashira coupling. These dyes are critical tools for imaging neuronal activity in neuroscience research . The fully substituted nitrogen prevents hydrogen bonding that could otherwise quench fluorescence or alter dye orientation in lipid membranes.

Organic Semiconductor Materials and Conductive Polymers

The compound is employed in the preparation of organic semiconductor devices and conductive polymers for electrochemical applications . Its electron-rich aromatic core and defined redox properties make it valuable for tuning HOMO/LUMO levels in π-conjugated materials. The absence of N-H protons eliminates parasitic proton-coupled electron transfer pathways that can degrade device performance.

Agrochemical Intermediate Synthesis with Reduced Purification Burden

Patent literature identifies 4-bromo-2,6-dialkylanilines as critical intermediates for insecticidal thiourea and carbodiimide derivatives [3]. Procuring the pre-formed, regioisomerically pure 4-bromo-N,N,2,6-tetramethylaniline (91% synthetic yield reported) avoids the problematic purification of crude bromination mixtures that contain 3-bromo isomers and exhibit thermal instability during distillation [3].

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